1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime
Description
This compound is a thiazolo[3,2-a]benzimidazole derivative characterized by a fused heterocyclic core, a 3-methyl substituent, an ethanone group at position 2, and an O-(4-chlorobenzyl)oxime moiety. Key identifiers include:
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12(22-24-11-14-7-9-15(20)10-8-14)18-13(2)23-17-6-4-3-5-16(17)21-19(23)25-18/h3-10H,11H2,1-2H3/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUZFSNDDBIUPB-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=C(C=C4)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps:
-
Formation of the Thiazolo[3,2-a]benzimidazole Core:
- Starting from 2-mercaptobenzimidazole, the thiazole ring is introduced through cyclization reactions involving ketones under acidic conditions .
- Common reagents include acetic acid and sulfuric acid, with the reaction often conducted at elevated temperatures.
Chemical Reactions Analysis
Oxime-Specific Reactions
The O-(4-chlorobenzyl)oxime moiety is central to its reactivity. Key transformations include:
Hydrolysis to Ketone
Under acidic conditions (e.g., HCl/H₂O), the oxime can hydrolyze to regenerate the parent ketone, 1-(3-methyl thiazolo[3,2-a] benzimidazol-2-yl)-1-ethanone .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acid hydrolysis of oxime | 2M HCl, reflux, 4–6 hrs | 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone |
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to form a primary amine:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxime reduction | H₂ (1 atm), Pd-C, ethanol | 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethylamine O-(4-chlorobenzyl) |
Functionalization of the Heterocyclic Core
The thiazolo-benzimidazole system may undergo electrophilic substitution or metal-catalyzed cross-coupling.
Bromination
Similar to methodologies in , bromination at the α-position of the ketone (if regenerated via hydrolysis) can yield α-bromo derivatives for further cyclization.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Bromination of ketone | Br₂ in acetic acid, RT | 1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (analog) |
Cyclocondensation
Reaction with thioureas or thioamides in refluxing acetone forms thiazole derivatives :
Nucleophilic Substitution at 4-Chlorobenzyl Group
The 4-chlorobenzyl group can undergo substitution reactions with nucleophiles (e.g., amines, alkoxides):
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| SNAr with amines | K₂CO₃, DMF, 80°C | O-(4-Aminobenzyl)oxime derivative |
Biological Activity and Pharmacological Modifications
While direct data for this compound is limited, structural analogs (e.g., thiazole and oxadiazole derivatives) exhibit COX-II inhibitory activity . The oxime group may serve as a prodrug moiety, releasing active ketone metabolites in vivo.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thiazolo[3,2-a]benzimidazole derivatives have been studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties
- Antiviral Effects
- Neuroprotective Effects
Synthetic Strategies
The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime typically involves several key steps:
- Formation of the Thiazolo-Benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Oxime Formation : The introduction of the oxime functional group is often performed via reaction with hydroxylamine derivatives.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of thiazolo[3,2-a]benzimidazole derivatives on human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another study, a series of thiazolo[3,2-a]benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics .
Comparative Analysis Table
| Application | Compound Type | Key Findings |
|---|---|---|
| Anticancer | Thiazolo[3,2-a]benzimidazole | Induces apoptosis in cancer cells; inhibits tumor growth |
| Antimicrobial | Thiazolo[3,2-a]benzimidazole | Effective against various bacterial strains |
| Antiviral | Thiazolo[3,2-a]benzimidazole | Inhibits replication of HIV and hepatitis viruses |
| Neuroprotective | Thiazolo[3,2-a]benzimidazole | Reduces oxidative stress; potential treatment for neurodegeneration |
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Features
Key Research Findings
Biological Activity Trends: Thiazolo[3,2-a]benzimidazoles exhibit diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . Compound 10b derivatives demonstrate antiulcer activity via H+/K+-ATPase inhibition. The target compound’s oxime group could modulate this activity by altering electronic properties or steric hindrance .
Physicochemical Properties :
- The 4-chlorobenzyl group increases molecular weight and lipophilicity compared to O-methyl or unsubstituted analogs, which may affect solubility and bioavailability .
- Crystallographic studies of related compounds (e.g., bromo-substituted derivatives) highlight the role of substituents in molecular packing and stability, suggesting similar structural influences for the target compound .
Synthetic Pathways: The target compound’s oxime is likely synthesized via condensation of the ethanone precursor (e.g., 10b) with 4-chlorobenzylhydroxylamine, analogous to reported oxime formations in thiazolo[3,2-a]benzimidazole chemistry .
Biological Activity
The compound 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime is a derivative of thiazolo[3,2-a]benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula: C20H17ClN3O2S
- Molecular Weight: 379.43 g/mol
- CAS Number: 478076-95-8
The compound features a thiazole ring fused with a benzimidazole moiety, which is crucial for its biological activity. The presence of the methyl group and the chlorobenzyl oxime substituent enhances its pharmacological properties.
Anticancer Activity
Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays: In vitro studies have demonstrated that compounds within this class can induce apoptosis in cancer cell lines such as HT-29 and Jurkat cells. The IC50 values for related thiazolo[3,2-a]benzimidazoles range from 1.61 to 1.98 µg/mL, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 9 | HT-29 | 1.61 ± 1.92 | Apoptosis induction |
| 10 | Jurkat | 1.98 ± 1.22 | Apoptosis induction |
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against HIV. Thiazole derivatives have shown activity against HIV-1 with varying IC50 values . The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Antimicrobial Properties
Thiazolo[3,2-a]benzimidazoles have also been evaluated for their antimicrobial effects. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
The biological activity of thiazolo[3,2-a]benzimidazoles is often attributed to their ability to interact with various biological targets:
- DNA Intercalation: The planar structure allows intercalation between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer cell proliferation and viral replication.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Thiazole Ring: Essential for cytotoxicity; modifications can lead to increased potency.
- Chlorobenzyl Group: Enhances lipophilicity and cellular uptake.
Synthesis and Evaluation
A study synthesized several thiazolo[3,2-a]benzimidazole derivatives and evaluated their anticancer activities using MTT assays. The results indicated that modifications at the 4-position of the chlorobenzyl group significantly influenced cytotoxicity .
Clinical Implications
Given the promising in vitro results, further investigations into in vivo efficacy and safety profiles are warranted. The potential for these compounds to serve as lead candidates in drug development pipelines is significant.
Q & A
Q. What are the critical steps in synthesizing 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo-benzimidazole core via cyclization under controlled temperature (60–80°C) and pH (neutral to mildly acidic). Reagents like substituted benzaldehydes or ketones are used to introduce substituents .
- Step 2 : Oxime formation by reacting the ketone intermediate with hydroxylamine derivatives. This step requires anhydrous conditions to avoid hydrolysis .
- Step 3 : O-(4-chlorobenzyl) protection of the oxime group using 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
Key considerations : Purity is ensured via column chromatography, and intermediates are validated using TLC .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the thiazolo-benzimidazole core, oxime proton (δ 8.5–9.5 ppm), and 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the Z/E configuration of the oxime group .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of intermediates with heterocyclic cores?
- Catalyst optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions during cyclization .
- Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of aromatic intermediates, while reflux conditions (70–80°C) accelerate reaction kinetics .
- Microwave-assisted synthesis : Reduces reaction time for steps like triazole formation (e.g., from 4 hours to 30 minutes) .
Q. How can contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) be resolved?
- Computational validation : DFT calculations (e.g., Gaussian 09) model NMR chemical shifts and compare them with experimental data to identify misassignments .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in the oxime group) that may obscure signals .
- Isotopic labeling : ¹⁵N or ¹³C labeling of the benzimidazole nitrogen or carbonyl group clarifies ambiguous coupling patterns .
Q. What strategies are effective for predicting the compound’s reactivity in biological systems?
- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like cytochrome P450 or kinase enzymes, prioritizing substituents with high binding affinity .
- Metabolic stability assays : In vitro microsomal studies (human liver microsomes) identify metabolic hotspots (e.g., oxidation of the thiazole ring) .
- QSAR modeling : Correlates electronic parameters (e.g., Hammett σ values of the 4-chlorobenzyl group) with activity trends .
Q. How can solvent effects on the compound’s stability be systematically analyzed?
- Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) quantifies charge-transfer transitions influenced by the oxime and chlorobenzyl groups .
- Accelerated stability testing : Samples stored under ICH guidelines (40°C/75% RH for 6 months) are analyzed via HPLC to detect degradation products (e.g., hydrolysis of the oxime to ketone) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better model flexible regions like the benzimidazole ring .
- Validate via mutagenesis : If the compound shows unexpected inhibition of a non-predicted target, site-directed mutagenesis of the protein active site identifies critical binding residues .
Q. What experimental controls are critical when assessing the compound’s cytotoxicity?
- Positive controls : Use standard agents (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .
- Solvent controls : Account for DMSO cytotoxicity by limiting its concentration to <0.1% in cell culture .
- Replicate design : Triplicate runs with independent synthetic batches reduce variability from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
